![molecular formula C6H6ClFN2 B2957208 2-Chloro-6-fluorobenzene-1,4-diamine CAS No. 601493-12-3](/img/structure/B2957208.png)
2-Chloro-6-fluorobenzene-1,4-diamine
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Overview
Description
Scientific Research Applications
Synthesis and Development of Polyimides
Research by Xie et al. (2001) outlines the synthesis of soluble fluoro-polyimides using a fluorine-containing aromatic diamine in combination with aromatic dianhydrides. These polyimides demonstrate excellent thermal stability, low moisture absorption, and high hygrothermal stability, suggesting their potential in advanced material applications (Xie et al., 2001).
Organometallic Chemistry
Pike et al. (2017) discuss the use of fluorobenzenes, such as 2-Chloro-6-fluorobenzene-1,4-diamine, in organometallic chemistry. These compounds serve as solvents or ligands in transition-metal-based catalysis due to their weak interaction with metal centers. This property makes them valuable in contemporary organic synthesis (Pike et al., 2017).
Electronic Properties and Spectroscopy
Research by Kwon et al. (2002) on the vibrational spectra of halobenzene cations, including compounds similar to 2-Chloro-6-fluorobenzene-1,4-diamine, provides insights into their electronic properties. This research is crucial for understanding the ionization energies and electronic states of these compounds, impacting their applications in spectroscopy and material science (Kwon et al., 2002).
Development of Novel Poly(Amine-Imide)s
Cheng et al. (2005) synthesized a new aromatic diamine, which plays a critical role in the development of novel poly(amine-imide)s with excellent thermal stability and mechanical properties. Such developments highlight the importance of 2-Chloro-6-fluorobenzene-1,4-diamine derivatives in creating advanced polymeric materials (Cheng et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that benzene derivatives often interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 2-Chloro-6-fluorobenzene-1,4-diamine involves electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Benzene derivatives are known to participate in various biochemical reactions, often involving electrophilic aromatic substitution .
Pharmacokinetics
The compound’s molecular weight (16058) suggests that it may have good bioavailability .
Result of Action
Benzene derivatives are known to interact with various enzymes and receptors, potentially influencing cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-fluorobenzene-1,4-diamine. For instance, the compound’s stability may be affected by temperature, as suggested by its storage temperature of -10°C . Other factors, such as pH and the presence of other substances, may also influence its action and efficacy.
properties
IUPAC Name |
2-chloro-6-fluorobenzene-1,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGVOIMOZRUCKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluorobenzene-1,4-diamine |
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